Cas no 5397-76-2 (4-(4-nitrobenzoyl)morpholine)
4-(4-nitrobenzoyl)morpholine Chemical and Physical Properties
Names and Identifiers
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- Morpholino(4-nitrophenyl)methanone
- Methanone,4-morpholinyl(4-nitrophenyl)-
- morpholin-4-yl-(4-nitrophenyl)methanone
- (4-nitrophenyl)-morpholin-4-ylmethanone
- 1-morpholin-4-yl-1-(4-nitro-phenyl)-methanone
- 4-(4-nitrobenzoyl)morpholine
- 4-(p-nitrobenzoyl)morpholine
- 4-Nitrobenzoic acid,morpholide
- F0808-1096
- methanone,4-morpholinyl(4-nitrophenyl)
- morpholin-4-yl 4-nitrophenyl ketone
- morpholino(4-nitrophenyl)methanon
- N-(4-nitrobenzoyl)morpholine
- SMR001470003
- NSC4261
- Z31721202
- MLS002637737
- CHEMBL1868530
- 5397-76-2
- AKOS000495873
- SCHEMBL520702
- MFCD00451121
- (Morpholin-4-yl)(4-nitrophenyl)methanone
- Oprea1_228047
- F96348
- 4-Morpholinyl(4-nitrophenyl)methanone
- DTXSID80277798
- J-522726
- NSC-4261
- 7X-0701
- SR-01000393887-1
- morpholino-(4-nitrophenyl)methanone
- Morpholine, 4-p-nitrobenzoyl-
- Oprea1_815735
- morpholin-4-yl-(4-nitrophenyl)-methanone
- A870586
- SCHEMBL13872882
- cid_220838
- CS-0207065
- HMS3091A03
- 4-Nitrobenzoic acid, morpholide
- SR-01000393887
- 4-nitrobenzoylmorpholine
- BDBM114939
- 4-morpholinyl-(4-nitrophenyl)methanone
- FT-0680605
- Morpholin-4-yl-(4-nitro-phenyl)-methanone
- morpholin-4-yl(4-nitrophenyl)methanone
- Morpholine, 4-(4-nitrobenzoyl)-
- ALBB-023226
- STK120100
-
- MDL: MFCD00451121
- Inchi: 1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2
- InChI Key: VGGZQWDRWOXJTA-UHFFFAOYSA-N
- SMILES: O1CCN(C(C2C=CC(=CC=2)[N+](=O)[O-])=O)CC1
Computed Properties
- Exact Mass: 236.08000
- Monoisotopic Mass: 236.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 75.4Ų
Experimental Properties
- Density: 1.331
- Melting Point: 100-103°C
- Boiling Point: 443.6°C at 760 mmHg
- Flash Point: 222.1°C
- Refractive Index: 1.589
- PSA: 75.36000
- LogP: 1.52830
4-(4-nitrobenzoyl)morpholine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-nitrobenzoyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120458-25g |
Morpholino(4-nitrophenyl)methanone |
5397-76-2 | 95% | 25g |
$569.24 | 2023-09-01 | |
| Chemenu | CM275324-25g |
Morpholino(4-nitrophenyl)methanone |
5397-76-2 | 95% | 25g |
$641 | 2023-01-09 | |
| Apollo Scientific | OR111156-5g |
4-(4-Nitrobenzoyl)morpholine |
5397-76-2 | 5g |
£153.00 | 2025-02-19 | ||
| abcr | AB158638-1 g |
Morpholino(4-nitrophenyl)methanone |
5397-76-2 | 1 g |
€92.90 | 2023-07-20 | ||
| abcr | AB158638-5 g |
Morpholino(4-nitrophenyl)methanone |
5397-76-2 | 5 g |
€202.70 | 2023-07-20 | ||
| eNovation Chemicals LLC | D128788-5g |
MORPHOLINO(4-NITROPHENYL)METHANONE |
5397-76-2 | 95% | 5g |
$385 | 2024-08-03 | |
| eNovation Chemicals LLC | D128788-15g |
MORPHOLINO(4-NITROPHENYL)METHANONE |
5397-76-2 | 95% | 15g |
$485 | 2024-08-03 | |
| eNovation Chemicals LLC | D128788-25g |
MORPHOLINO(4-NITROPHENYL)METHANONE |
5397-76-2 | 95% | 25g |
$685 | 2024-08-03 | |
| Chemenu | CM275324-25g |
Morpholino(4-nitrophenyl)methanone |
5397-76-2 | 95% | 25g |
$497 | 2021-08-18 | |
| TRC | B497303-10mg |
Morpholino(4-nitrophenyl)methanone |
5397-76-2 | 10mg |
$ 50.00 | 2022-06-07 |
4-(4-nitrobenzoyl)morpholine Suppliers
4-(4-nitrobenzoyl)morpholine Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-(4-nitrobenzoyl)morpholine
Recent Advances in the Study of 4-(4-Nitrobenzoyl)morpholine (CAS: 5397-76-2) in Chemical Biology and Pharmaceutical Research
4-(4-Nitrobenzoyl)morpholine (CAS: 5397-76-2) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its morpholine ring and nitrobenzoyl moiety, has been explored for its unique chemical properties and biological activities. Recent studies have focused on its synthesis, structural modifications, and potential therapeutic applications, making it a subject of interest for researchers in the field.
One of the key areas of research involving 4-(4-nitrobenzoyl)morpholine is its role as a building block in the synthesis of more complex molecules. The nitro group present in the compound provides a versatile handle for further chemical modifications, enabling the creation of derivatives with tailored properties. Recent publications have highlighted its use in the development of novel inhibitors targeting specific enzymes, such as kinases and proteases, which are critical in various disease pathways.
In addition to its synthetic utility, 4-(4-nitrobenzoyl)morpholine has been investigated for its biological activities. Preliminary studies suggest that the compound exhibits moderate inhibitory effects on certain cancer cell lines, although the exact mechanism of action remains under investigation. Researchers are particularly interested in understanding how the nitrobenzoyl moiety interacts with cellular targets, as this could lead to the design of more potent and selective therapeutic agents.
Another promising direction for this compound lies in its potential as a probe for chemical biology studies. Its ability to undergo specific chemical reactions makes it a valuable tool for labeling and tracking biological molecules in complex systems. Recent work has demonstrated its utility in fluorescence-based assays, where it serves as a scaffold for developing sensitive and selective probes for detecting enzymatic activity.
Despite these advancements, challenges remain in the optimization of 4-(4-nitrobenzoyl)morpholine for clinical applications. Issues such as solubility, stability, and bioavailability need to be addressed to fully harness its therapeutic potential. Ongoing research is focused on structural optimization and formulation strategies to overcome these limitations.
In conclusion, 4-(4-nitrobenzoyl)morpholine (CAS: 5397-76-2) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique structural features and biological activities make it a valuable subject for further investigation. As research progresses, this compound may pave the way for new therapeutic strategies and diagnostic tools in the treatment of various diseases.
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